molecular formula C14H18N2O4 B1353388 Methyl (S)-4-N-Cbz-piperazine-2-carboxylate CAS No. 225517-81-7

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Cat. No.: B1353388
CAS No.: 225517-81-7
M. Wt: 278.3 g/mol
InChI Key: FYKXWBBQYZXPFB-LBPRGKRZSA-N
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Description

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the Carbobenzyloxy Group: The Cbz group is introduced by reacting the piperazine derivative with benzyl chloroformate under basic conditions.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the oxidation of the piperazine ring or the Cbz group.

    Reduction: Reduction reactions may target the ester or the Cbz group, leading to the formation of the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperazine ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized piperazine derivatives or benzyl alcohol.

    Reduction: Products may include piperazine alcohols or amines.

    Substitution: Products may include substituted piperazine derivatives.

Scientific Research Applications

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group can protect the nitrogen atom during chemical reactions, allowing for selective modifications. The piperazine ring can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl (S)-4-N-Boc-piperazine-2-carboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    Methyl (S)-4-N-Fmoc-piperazine-2-carboxylate: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is unique due to the presence of the Cbz group, which provides specific protection and reactivity characteristics. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXWBBQYZXPFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427487
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225517-81-7
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225517-81-7
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